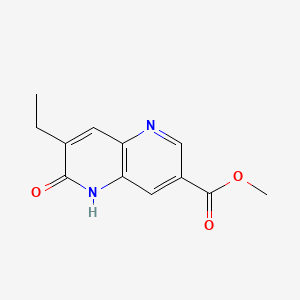

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate

Description

Methyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate (CAS: 2589531-73-5) is a bicyclic heteroaromatic compound with a 1,5-naphthyridine core. Its molecular formula is C₁₂H₁₄N₂O₃ (molar mass: 246.27), featuring a methyl ester at position 3, an ethyl group at position 7, and a ketone at position 6 . This compound is primarily utilized in medicinal chemistry as a precursor for PARP (poly-ADP ribose polymerase) inhibitors, such as AZD5305, which exhibit high selectivity for PARP1 over PARP2 .

Properties

Molecular Formula |

C12H12N2O3 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C12H12N2O3/c1-3-7-4-9-10(14-11(7)15)5-8(6-13-9)12(16)17-2/h4-6H,3H2,1-2H3,(H,14,15) |

InChI Key |

MJBAFPLZJJWTQP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C(C=N2)C(=O)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a PARP1 inhibitor, which is relevant in cancer therapy

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its role as a PARP1 inhibitor. PARP1 inhibitors suppress tumors via centrosome error-induced senescence independent of the DNA damage response . This compound selectively inhibits PARP1 over other PARP family members, making it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Compound : Ethyl 7-ethyl-6-oxo-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate (CAS: 2589531-70-2)

- Structure : Differs by an ethyl ester (vs. methyl) and a saturated 7,8-dihydro ring.

- Molecular Formula : C₁₃H₁₆N₂O₃ (molar mass: 248.28) .

- Synthesis : Prepared via DDQ-mediated oxidation of dihydro precursors in dioxane under reflux .

- The saturated 7,8-dihydro ring may reduce aromatic conjugation, altering electronic properties.

Halogenated Naphthyridines

Compound : Ethyl 7-Chloro-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 100491-29-0)

Amide Derivatives

Compound : 5-(4-((7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl)piperazin-1-yl)-N-methylpicolinamide (AZD5305)

Decahydro-1,6-naphthyridine Derivatives

Compound : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate

- Structure : Fully saturated decahydro ring system with a ketone at position 2.

- Molecular Formula : C₁₄H₁₉N₂O₃ (molar mass: 227.14) .

- Stereoisomerism (cis vs. trans) impacts biological activity; isomer 1-2 showed higher stability in NMR studies .

Structural and Functional Analysis Table

Key Research Findings

- PARP Inhibition : Methyl and ethyl esters of 1,5-naphthyridine are critical intermediates for AZD5305, which demonstrates >1,000-fold selectivity for PARP1 over PARP2 due to optimal steric and electronic interactions .

- Metabolic Stability : Amide derivatives (e.g., AZD5305) exhibit longer half-lives than ester analogs, as esters are prone to hydrolysis by esterases .

- Synthetic Flexibility : Ethyl esters are more commonly reported in literature due to easier handling and higher yields in oxidation steps, though methyl esters offer simpler purification .

Biological Activity

Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate (CAS: 2845126-44-3) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to methyl 7-ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine have demonstrated various mechanisms that contribute to their biological activity:

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways. This is crucial for restoring homeostasis in cellular systems disrupted by cancerous growths.

- Cell Cycle Arrest : It has been observed that certain naphthyridine derivatives can induce cell cycle arrest at different phases (G0/G1 and G2), which is essential for preventing the proliferation of malignant cells .

- Oxidative Stress Induction : Similar compounds have shown the ability to increase oxidative stress within cancer cells, leading to cellular damage and death .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

Table 1: Anticancer Activity Overview

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15.03 | Apoptosis induction | |

| A549 | 10.47 | Cell cycle arrest | |

| Bladder | 1000 | Oxidative stress |

These studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations necessary to inhibit cell growth.

Case Studies

Several case studies have further elucidated the biological activity of naphthyridine derivatives:

- Case Study on HeLa Cells : A study demonstrated that treatment with methyl 7-Ethyl-6-oxo resulted in a notable decrease in cell viability and induced apoptosis through the activation of caspase pathways .

- Bladder Cancer Research : Investigations into the use of this compound for bladder cancer treatment revealed that high concentrations in urine could enhance its efficacy against bladder tumors, suggesting a potential therapeutic application in urology .

Q & A

What are the established synthetic routes for Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization reactions. A common approach for analogous naphthyridine derivatives uses 2-chloro-3,5-diaminopyridine and ethyl acetoacetate under acidic conditions, followed by cyclization to form the naphthyridine core . For ester hydrolysis, alkaline conditions (e.g., NaOH in methanol/water) are employed to yield carboxylic acid derivatives, as demonstrated in ethyl 5-oxo-1,5-dihydro-1,7-naphthyridine-6-carboxylate hydrolysis (93% yield under reflux) .

Table 1: Synthetic Routes for Analogous Naphthyridine Derivatives

How can structural characterization be optimized for this compound?

Level: Basic

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks based on coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl groups at δ 1.2–1.4 ppm) .

- X-ray crystallography : Resolve the dihydro-oxo tautomerism in the 5,6-dihydro-naphthyridine core .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 291 for C₁₃H₁₄N₂O₃) .

How do substituents influence the compound’s pharmacological profile?

Level: Advanced

Methodological Answer:

Substituents modulate lipophilicity, electronic properties, and target interactions. For example:

- Trifluoromethyl groups enhance electronic withdrawal, improving bacterial target binding (e.g., against resistant strains) .

- Methoxy groups increase solubility but reduce membrane permeability compared to ethyl or trifluoromethyl analogs .

Table 2: Substituent Effects on Bioactivity

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Trifluoromethyl | C-2 | Enhanced antibacterial potency | |

| Methoxy | C-3 | Reduced lipophilicity | |

| Ethyl | C-7 | Stabilized dihydro-oxo tautomerism |

What computational strategies optimize reaction design for this compound?

Level: Advanced

Methodological Answer:

- Reaction path searches : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates .

- Factorial design : Systematically vary parameters (temperature, catalyst loading) to maximize yield. For example, a 2³ factorial design can isolate critical factors in ester hydrolysis .

How to resolve contradictions in reported reaction yields?

Level: Advanced

Methodological Answer:

Discrepancies often arise from uncontrolled variables (e.g., trace moisture, reagent purity). Mitigation strategies include:

- Design of Experiments (DoE) : Use response surface methodology to model interactions between variables .

- Crown ether additives : Improve reaction consistency in challenging substitutions (e.g., methoxy group introduction via AlCl₃/CH₂Cl₂, 81% yield) .

What are the challenges in modifying ester groups in this naphthyridine scaffold?

Level: Advanced

Methodological Answer:

Ester hydrolysis requires precise conditions to avoid side reactions:

- Base strength : Mild bases (e.g., KOH in methanol) prevent decomposition of the dihydro-oxo core .

- Crown ethers : Assist in nucleophilic substitutions of unactivated chloro groups (e.g., 67% yield in methoxy substitution) .

How does tautomerism affect the compound’s reactivity?

Level: Advanced

Methodological Answer:

The 5,6-dihydro-oxo tautomer dominates in solution, influencing hydrogen-bonding and nucleophilic attack sites. Crystallographic studies confirm the keto form stabilizes via intramolecular H-bonding between N-H and carbonyl groups .

What are the best practices for scaling up synthesis while maintaining yield?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.